Ethyl 5,5-dimethyl-3-oxooct-7-ynoate
Description
Ethyl 5,5-dimethyl-3-oxooct-7-ynoate is a β-keto ester derivative characterized by a 3-oxo group, a terminal alkyne (7-ynoate), and two methyl substituents at the C5 position. This compound is notable for its synthetic utility as a building block in organic chemistry, particularly in cyclization reactions and the preparation of complex heterocycles. Its structure combines electrophilic (keto) and nucleophilic (alkyne) moieties, enabling diverse reactivity patterns. A related analog, Ethyl 2-allyl-5,5-dimethyl-3-oxo-7-octynoate (28d), was synthesized via alkylation of the parent β-keto ester with allyl bromide under reflux conditions (92% yield), demonstrating the compound’s adaptability to functionalization .
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-3-oxooct-7-ynoate |
InChI |
InChI=1S/C12H18O3/c1-5-7-12(3,4)9-10(13)8-11(14)15-6-2/h1H,6-9H2,2-4H3 |
InChI Key |
SMWLSNLNGJTOCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C)(C)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-dimethyl-3-oxooct-7-ynoate typically involves the esterification of 5,5-dimethyl-3-oxooct-7-ynoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-3-oxooct-7-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5,5-dimethyl-3-oxooct-7-ynoic acid.
Reduction: Formation of 5,5-dimethyl-3-oxooct-7-ynol.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Ethyl 5,5-dimethyl-3-oxooct-7-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-3-oxooct-7-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-allyl-5,5-dimethyl-3-oxo-7-octynoate (28d)
- Synthesis : Prepared by alkylation of the parent β-keto ester using allyl bromide and K₂CO₃ in acetone, highlighting the reactivity of the β-keto ester’s α-position .
- Spectroscopic Data :
- Applications : Serves as a precursor for allyl-substituted heterocycles, though specific applications are less documented compared to the parent compound.
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Structural Differences : Features diphenyl substituents at C5 and a carbonate group (ethoxycarbonyloxy) instead of dimethyl and oxo groups.
- Synthesis : Derived from homopropargyl alcohol intermediates via propargylation, with a focus on masking reactive alcohols as carbonates for β-lactone synthesis .
- Crystallographic Data :
- Applications : Intermediate in β,γ-unsaturated β-lactone synthesis, a scaffold with bioactivity in medicinal chemistry .
Table 1: Comparative Analysis of Key Properties
Reactivity and Functional Group Interactions
- β-Keto Ester Reactivity: The 3-oxo group in this compound facilitates enolate formation, enabling alkylation (as in 28d) or condensation reactions. In contrast, the carbonate group in the diphenyl analog undergoes cleavage under basic conditions, releasing CO₂ and generating reactive alkoxides .
- Alkyne Utility : The terminal alkyne in all three compounds allows for click chemistry (e.g., Huisgen cycloaddition), though steric bulk in the diphenyl derivative may limit such reactivity .
Research Implications and Gaps
- Thermodynamic Stability : The diphenyl variant’s crystallographic data (e.g., C31–C26–C32–C20: 101.74°) suggests reduced conformational flexibility compared to the dimethyl/allyl analogs, impacting solubility and reaction kinetics .
- Synthetic Optimization : Further studies are needed to explore the catalytic asymmetric synthesis of these compounds, leveraging their chiral centers (e.g., C7 in 28d) for enantioselective applications .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Ethyl 5,5-dimethyl-3-oxooct-7-ynoate, and how can they be addressed methodologically?
- Synthesis challenges : The compound’s alkyne and ester moieties require controlled reaction conditions to avoid side reactions like over-reduction or ester hydrolysis.
- Methodology : Use palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) for alkyne formation, as demonstrated in analogous systems . Protect the ester group with tert-butyl or benzyl groups during synthesis to prevent hydrolysis. Monitor reactions via TLC or in situ NMR to ensure intermediate stability.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The ester carbonyl (C=O) typically appears at ~170 ppm in ¹³C NMR .
- IR spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and alkyne (C≡C stretch at ~2100–2260 cm⁻¹) functional groups.
- X-ray crystallography : Resolve molecular conformation and bond angles (e.g., C–C≡C–O torsion angles critical for stability) .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in cycloaddition reactions?
- Steric effects : The 5,5-dimethyl group creates steric hindrance, limiting access to the α,β-unsaturated ketone for nucleophilic attack.
- Electronic effects : The electron-withdrawing ester group polarizes the triple bond, enhancing its electrophilicity in [2+2] or Diels-Alder reactions.
- Methodological insight : Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO) . Experimental validation via kinetic studies under varying temperatures (25–80°C) is recommended.
Q. What contradictions exist in crystallographic data for similar compounds, and how can they inform analysis of this compound?
- Example contradiction : Discrepancies in bond angles (e.g., C–C–C angles varying by ±2° between XRD and DFT models) .
- Resolution : Use high-resolution XRD (≤0.8 Å) and refine data with software like SHELXL . Compare results with neutron diffraction for hydrogen positioning accuracy.
Q. How can researchers optimize reaction conditions to minimize decomposition of this compound under acidic or basic conditions?
- Acidic conditions : Avoid strong acids (e.g., H₂SO₄) that hydrolyze esters. Use mild acids (acetic acid) at low temperatures (0–5°C).
- Basic conditions : Employ weak bases (NaHCO₃) instead of NaOH to prevent saponification. Monitor pH dynamically using automated titrators.
- Stability data : Refer to analogous compounds’ half-life studies in polar aprotic solvents (e.g., THF vs. DMF) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
